Ring Scaffold Identity: Imidazolidine (Target) vs. Imidazolidinone (PERK Patent Class) — Electronic and Conformational Divergence
The target compound contains a fully saturated imidazolidine ring (no endocyclic carbonyl), whereas the dominant PERK inhibitor patent class (US20180237441A1) is based on an imidazolidinone core bearing a C2 carbonyl. This single-atom difference (CH₂ vs. C=O at ring position 2) produces quantifiably distinct molecular properties: the absence of the endocyclic carbonyl eliminates one hydrogen bond acceptor and alters the ring pKa, conformation, and metabolic soft spot. Specifically, imidazolidinones are susceptible to hydrolytic ring-opening at the urea-like carbonyl, whereas the imidazolidine ring is more resistant to hydrolysis but vulnerable to oxidative metabolism at the N–CH₂–N methylene bridge [1]. The target compound's computed polar surface area (tPSA = 43.9 Ų) is lower than typical imidazolidinone PERK inhibitors (tPSA ≈ 55–65 Ų), predicting measurably higher passive membrane permeability [2]. No direct head-to-head biological data are publicly available; this evidence is class-level inference.
| Evidence Dimension | Ring scaffold identity and derived electronic/conformational properties |
|---|---|
| Target Compound Data | Imidazolidine ring (saturated, no endocyclic C=O); tPSA = 43.9 Ų; XLogP3 = 1.7; 0 HBD; 3 HBA |
| Comparator Or Baseline | Imidazolidinone PERK inhibitor class (e.g., GSK2606414): imidazolidinone ring with C2 carbonyl; tPSA ≈ 55–65 Ų; XLogP3 ≈ 4.5; 0–1 HBD; 4–5 HBA |
| Quantified Difference | Δ tPSA ≈ −11 to −21 Ų (lower for target, predicting higher permeability); Δ XLogP3 ≈ −2.8 log units (lower lipophilicity); Δ HBA = −1 to −2 (fewer acceptor sites, distinct pharmacophore) |
| Conditions | Computed physicochemical properties (PubChem, XLogP3, and tPSA algorithms); structural comparison based on 2D chemical graphs |
Why This Matters
For procurement decisions, the imidazolidine scaffold represents a distinct chemical starting point for scaffold-hopping campaigns; ordering the imidazolidinone analog by mistake would deliver a compound with fundamentally different ring electronics, metabolic fate, and target-binding geometry, invalidating any structure–activity relationship (SAR) hypothesis.
- [1] Axten JM et al. U.S. Patent Application Publication US20180237441A1, 2018. (Establishes the imidazolidinone PERK inhibitor chemotype; the target compound's imidazolidine scaffold is structurally distinct from the claimed imidazolidinone series.) View Source
- [2] PubChem Compound Summary for CID 652734. Computed topological polar surface area (tPSA) = 43.9 Ų; XLogP3 = 1.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/311765-62-5 (accessed May 2026). View Source
